molecular formula C20H13BrClFN2O B406175 2-(4-Bromophenyl)-3-(3-chloro-4-fluorophenyl)-1,2-dihydroquinazolin-4-one CAS No. 331986-27-7

2-(4-Bromophenyl)-3-(3-chloro-4-fluorophenyl)-1,2-dihydroquinazolin-4-one

Cat. No.: B406175
CAS No.: 331986-27-7
M. Wt: 431.7g/mol
InChI Key: FMUGBWKYRVFYAD-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-3-(3-chloro-4-fluorophenyl)-1,2-dihydroquinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-3-(3-chloro-4-fluorophenyl)-1,2-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-bromoaniline with 3-chloro-4-fluorobenzaldehyde in the presence of a suitable catalyst, followed by cyclization to form the quinazolinone core. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-3-(3-chloro-4-fluorophenyl)-1,2-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of functionalized quinazolinones.

Scientific Research Applications

2-(4-Bromophenyl)-3-(3-chloro-4-fluorophenyl)-1,2-dihydroquinazolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-3-(3-chloro-4-fluorophenyl)-1,2-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-3-phenylquinazolin-4-one: Lacks the chlorine and fluorine atoms, resulting in different chemical properties.

    2-(4-Chlorophenyl)-3-(3-chloro-4-fluorophenyl)-1,2-dihydroquinazolin-4-one: Contains chlorine instead of bromine, affecting its reactivity and applications.

    2-(4-Fluorophenyl)-3-(3-chloro-4-fluorophenyl)-1,2-dihydroquinazolin-4-one: Contains fluorine instead of bromine, influencing its chemical behavior.

Uniqueness

2-(4-Bromophenyl)-3-(3-chloro-4-fluorophenyl)-1,2-dihydroquinazolin-4-one is unique due to the presence of bromine, chlorine, and fluorine atoms, which confer distinct chemical properties and potential applications. Its specific combination of substituents makes it a valuable compound for various scientific and industrial purposes.

Properties

CAS No.

331986-27-7

Molecular Formula

C20H13BrClFN2O

Molecular Weight

431.7g/mol

IUPAC Name

2-(4-bromophenyl)-3-(3-chloro-4-fluorophenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C20H13BrClFN2O/c21-13-7-5-12(6-8-13)19-24-18-4-2-1-3-15(18)20(26)25(19)14-9-10-17(23)16(22)11-14/h1-11,19,24H

InChI Key

FMUGBWKYRVFYAD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(C=C3)Br)C4=CC(=C(C=C4)F)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(C=C3)Br)C4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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